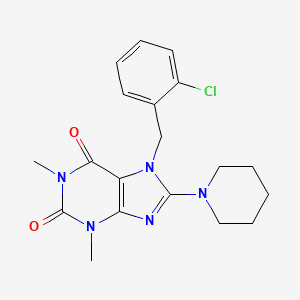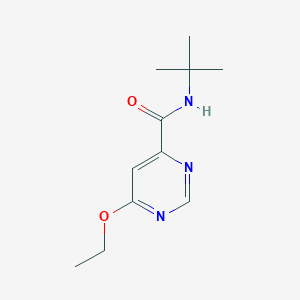
3-溴-5-氯-2,6-二氟苯甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-5-chloro-2,6-difluorobenzaldehyde is a chemical compound with the molecular formula C7H2BrClF2O . It has a molecular weight of 255.45 . It is a solid substance at ambient temperature .
Molecular Structure Analysis
The InChI code for 3-Bromo-5-chloro-2,6-difluorobenzaldehyde is 1S/C7H2BrClF2O/c8-4-1-5(9)7(11)3(2-12)6(4)10/h1-2H . The InChI key is ATRKGNJQPFWXHV-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-Bromo-5-chloro-2,6-difluorobenzaldehyde is a solid substance at ambient temperature . The compound is sensitive to air and should be stored under dry inert gas .作用机制
3-Bromo-5-chloro-2,6-difluorobenzaldehyde is an electrophilic reagent, meaning it reacts with electron-rich compounds. It reacts with nucleophiles such as amines, alcohols, and carboxylic acids. The reaction is usually catalyzed by a base such as a hydroxide ion or an alkoxide ion. The reaction is typically carried out in an aqueous solution at a temperature of 80-100°C.
Biochemical and Physiological Effects
3-Bromo-5-chloro-2,6-difluorobenzaldehyde is not known to have any biochemical or physiological effects. It is not known to be toxic, mutagenic, or carcinogenic.
实验室实验的优点和局限性
The main advantage of using 3-Bromo-5-chloro-2,6-difluorobenzaldehyde in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and purify. The main limitation is its instability in water, so it must be stored and handled carefully.
未来方向
For 3-Bromo-5-chloro-2,6-difluorobenzaldehyde include further research into its potential applications in organic synthesis and its use as a reagent for the synthesis of other organic compounds. Additionally, further research into its stability and reactivity in different solvents and temperatures could provide insights into its potential applications in organic synthesis.
合成方法
3-Bromo-5-chloro-2,6-difluorobenzaldehyde can be synthesized by the reaction of 2,6-difluorobenzaldehyde with bromine and chlorine in aqueous solution. The reaction is carried out in a reaction flask, with the reactants mixed in aqueous solution and heated to a temperature of 80-100°C. The reaction is exothermic and the reaction time is typically 30 minutes to 1 hour. The product is then separated from the reaction mixture, purified and dried.
科学研究应用
医药中间体
“3-溴-5-氯-2,6-二氟苯甲醛”用作医药中间体 . 医药中间体是药物生产中的关键成分。它们通常用于药物合成的各个阶段。
生物活性化合物的合成
该化合物可用于生物活性化合物的合成 . 生物活性化合物具有对健康有益的生物活性,它们通常用于新药的开发。
吲哚衍生物的合成
吲哚衍生物具有多种生物活性,例如抗病毒、抗炎、抗癌、抗HIV、抗氧化、抗菌、抗结核、抗糖尿病、抗疟疾、抗胆碱酯酶活性等 . “3-溴-5-氯-2,6-二氟苯甲醛”可能用于这些吲哚衍生物的合成。
5-氰基-6-(2,6-二氟苯基)-5,6-二氢-2-硫代尿嘧啶的合成
“3-溴-5-氯-2,6-二氟苯甲醛”可通过与氰基乙酸乙酯和硫脲的一锅环缩合反应来合成“5-氰基-6-(2,6-二氟苯基)-5,6-二氢-2-硫代尿嘧啶” . 该化合物可能在药物化学中具有潜在应用。
属性
IUPAC Name |
3-bromo-5-chloro-2,6-difluorobenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClF2O/c8-4-1-5(9)7(11)3(2-12)6(4)10/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRKGNJQPFWXHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)C=O)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClF2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.44 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2393495.png)
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-5-oxo-5-phenylpentanamide](/img/structure/B2393497.png)

![Spiro[bicyclo[3.3.1]nonane-3,2'-oxirane]-7-one](/img/structure/B2393500.png)
![4-{Octahydrocyclopenta[c]pyrrol-2-yl}oxolan-3-ol](/img/structure/B2393501.png)

![N-(4-chlorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2393504.png)
![2-(6-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2393506.png)




![5-Fluoro-N-[(4-thiophen-3-yloxan-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2393511.png)